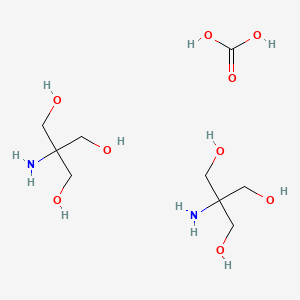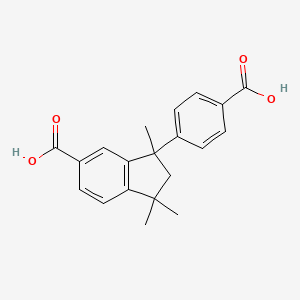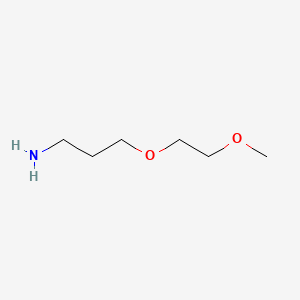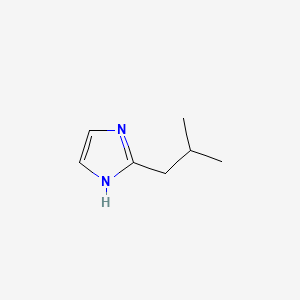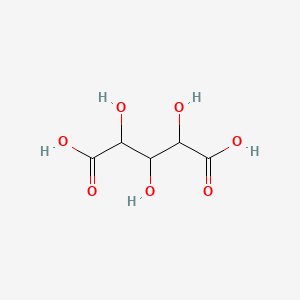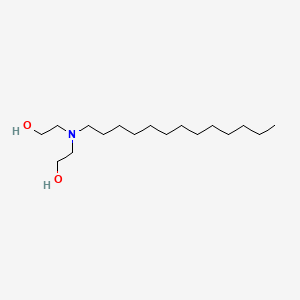
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Descripción general
Descripción
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a compound used as a standard for environmental testing and research . It is also known as a brominated flame retardant . The molecular weight of this compound is 366.42, and its molecular formula is C12H4BrCl3O2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin consists of 12 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 chlorine atoms, and 2 oxygen atoms . The canonical SMILES representation of the molecule isC1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br . Physical And Chemical Properties Analysis
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin has a molecular weight of 366.42 and a molecular formula of C12H4BrCl3O2 . The compound is characterized by a topological polar surface area of 18.5Ų and an XLogP3 of 6.5 .Aplicaciones Científicas De Investigación
Metabolic Studies and Toxicological Effects
- Research has explored the metabolic pathways and toxicological effects of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin and its closely related compounds. Studies focused on the synthesis of major metabolites like 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin, investigating their biological and toxic effects in rats, such as effects on body weight, organ weights, and enzyme induction activities (Mason & Safe, 1986).
Structure-Activity Relationships
- Investigations into the structure-activity relationships of polybrominated dibenzo-p-dioxins (PBDDs) like 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin have revealed insights into their in vitro receptor binding affinities and in vivo responses such as thymic atrophy and body weight loss in animal models (Mason, Zacharewski, Denommé, Safe, & Safe, 1987).
Environmental Impact and Biodegradation
- Studies on the environmental impact of chlorinated dioxins, including compounds related to 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, have been conducted, focusing on their biotransformation and degradation in various environmental conditions. For example, research on anaerobic reductive dechlorination in estuarine sediments has provided insights into the environmental fate of these compounds (Vargas, Fennell, & Häggblom, 2001).
Analytical Detection and Monitoring
- The development of sensitive analytical methods for detecting and monitoring dioxins, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, has been a significant area of research. Techniques like gas chromatography-Fourier transform ion cyclotron resonance mass spectrometry (GC-FTICRMS) have been explored for their effectiveness in analyzing these compounds (Taguchi, Nieckarz, Clement, Krolik, & Williams, 2010).
Comparative Toxicity Assessment
- Comparative studies have been performed to assess the relative toxicities of various dioxin-like compounds, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, in relation to other similar compounds. These studies are crucial for understanding the broader toxicological impact of these compounds in various biological systems (Ahlborg & Hanberg, 1994).
Mecanismo De Acción
While the specific mechanism of action for 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is not available, it’s known that dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor involved in the expression of genes .
Propiedades
IUPAC Name |
2-bromo-3,7,8-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUBLZGNFZMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074446 | |
| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |
CAS RN |
109333-33-7 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



